molecular formula C13H16FN3O3 B5832685 1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea

1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea

Cat. No.: B5832685
M. Wt: 281.28 g/mol
InChI Key: KOOBTTCTRUTIKE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea is an organic compound with the molecular formula C13H16FN3O3. It is a member of the urea family, characterized by the presence of a urea functional group. This compound is notable for its unique combination of a cyclohexyl group and a substituted phenyl ring, which includes both a fluorine and a nitro group.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-fluoro-3-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea involves its interaction with specific molecular targets. The presence of the nitro and fluoro groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea can be compared with other similar compounds such as:

    1-Cyclohexyl-3-(4-nitrophenyl)urea: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    1-Cyclohexyl-3-(2-fluoro-5-nitrophenyl)urea: The position of the fluorine and nitro groups is different, leading to variations in chemical behavior and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.

Properties

IUPAC Name

1-cyclohexyl-3-(4-fluoro-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOBTTCTRUTIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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